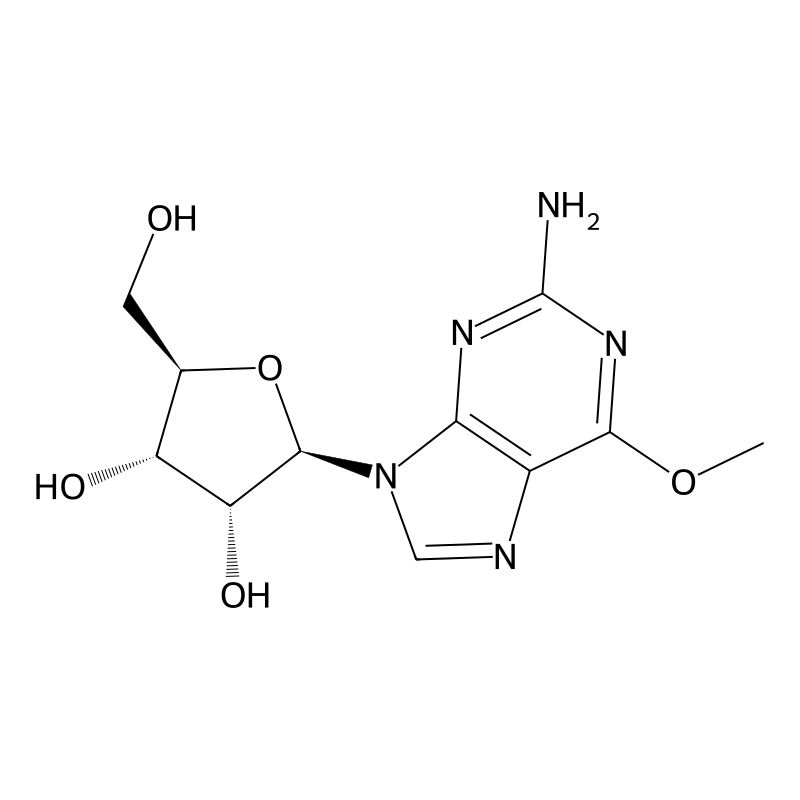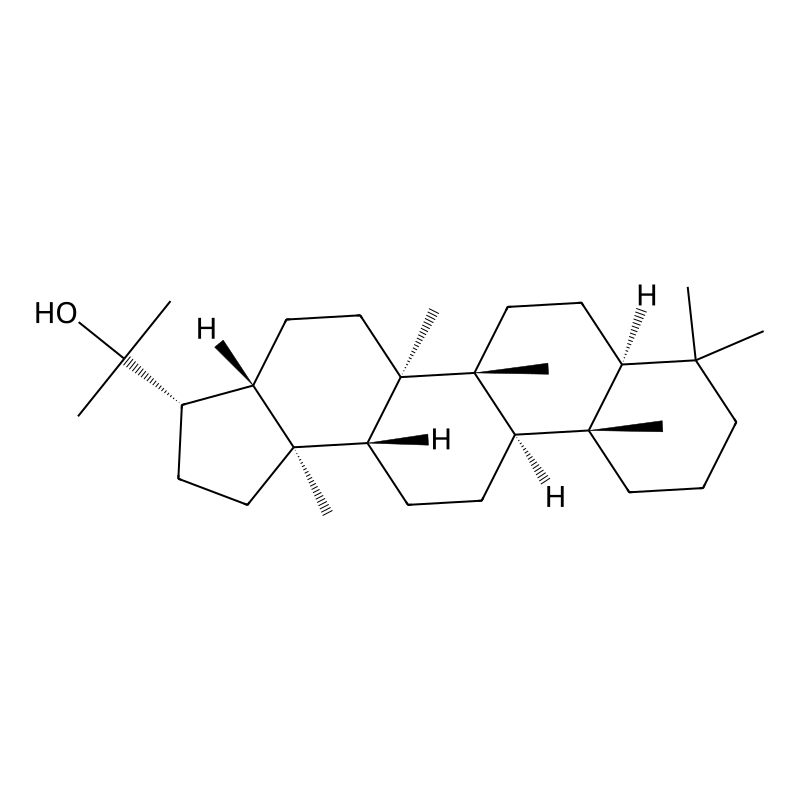6-O-Methyl Guanosine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- 2'-O-Methylguanosine: This form has the methyl group attached to the second carbon (C2') of the ribose sugar. It is a natural product found in the yeast Saccharomyces cerevisiae []. Its specific function in this organism is not fully understood, but research suggests it may play a role in RNA processing [].
- 3'-O-Methylguanosine: This form has the methyl group attached to the third carbon (C3') of the ribose sugar. It has been the subject of more extensive research due to its potential antitumor and antibiotic properties [].
Antitumor potential:
Studies have shown that 3'-O-Methylguanosine can inhibit the growth of various cancer cell lines []. It is believed to work by interfering with the synthesis of DNA, RNA, and proteins crucial for cell growth and division []. Additionally, research suggests it may also target specific signaling pathways involved in tumor development []. However, further investigation is needed to determine its effectiveness and safety in clinical settings.
6-O-Methyl Guanosine is a modified nucleoside derived from guanosine, characterized by the addition of a methyl group to the oxygen atom at the sixth position of the guanine base. This modification alters its base-pairing properties, allowing it to preferentially pair with thymine instead of cytosine during DNA replication. As a result, 6-O-Methyl Guanosine can lead to G:C to A:T transitions, which are significant in the context of mutagenesis and carcinogenesis .
The formation of 6-O-Methyl Guanosine primarily occurs through alkylation processes involving various alkylating agents, such as N-nitroso compounds. These compounds can arise from dietary sources (e.g., processed meats) or endogenous processes within the body. The reaction mechanism typically involves the transfer of a methyl group to the oxygen atom of guanine, resulting in the formation of 6-O-Methyl Guanosine .
Key Reactions:- Alkylation by N-nitroso compounds: These compounds react with guanine, leading to the formation of 6-O-Methyl Guanosine.
- Methylation by S-adenosyl methionine: This endogenous compound can also contribute to the methylation process .
6-O-Methyl Guanosine exhibits significant biological activity due to its mutagenic properties. When incorporated into DNA, it can mispair during replication, leading to mutations. Specifically, it has been shown that approximately one mutation occurs for every eight unrepaired instances of 6-O-Methyl Guanosine in DNA. This mispairing predominantly results in the incorporation of thymidine instead of cytidine, contributing to genomic instability and potential carcinogenesis .
Effects on Cellular Processes:- Cell Cycle Arrest: Unrepaired 6-O-Methyl Guanosine can induce cell cycle arrest.
- Sister Chromatid Exchange: It may also promote sister chromatid exchanges during DNA repair processes.
- Apoptosis: The presence of this modified nucleoside can trigger apoptotic pathways, particularly when associated with DNA damage responses .
The synthesis of 6-O-Methyl Guanosine can be achieved through both chemical and enzymatic methods:
- Chemical Synthesis: This involves the use of alkylating agents to methylate guanine derivatives in vitro.
- Enzymatic Synthesis: Enzymes such as O-6-methylguanine-DNA methyltransferase (MGMT) play a crucial role in modifying guanine residues within DNA, although their primary function is repair rather than synthesis .
6-O-Methyl Guanosine has several applications in research and medicine:
- Mutagenesis Studies: It serves as a model compound for studying mutagenic mechanisms and DNA repair processes.
- Cancer Research: Understanding its role in carcinogenesis aids in developing therapeutic strategies against tumors associated with alkylating agents.
- Biomarker Development: Its presence may serve as a biomarker for exposure to certain carcinogens and for assessing DNA damage in various diseases .
Research on 6-O-Methyl Guanosine has focused on its interactions with various biological molecules and pathways:
- DNA Repair Mechanisms: The interaction with MGMT is critical, as this enzyme repairs 6-O-Methyl Guanosine by transferring the methyl group away from the DNA, thus preventing mutations .
- Cell Signaling Pathways: Studies indicate that unrepaired 6-O-Methyl Guanosine can activate signaling pathways involving proteins like ATM (Ataxia Telangiectasia Mutated), CHK1 (Checkpoint Kinase 1), and p53, which are crucial for cellular responses to DNA damage .
Several compounds share structural similarities with 6-O-Methyl Guanosine, each possessing unique properties and biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| O-6-Methylguanine | Methyl group at O-6 position | Strong mutagenic potential; involved in DNA repair |
| N^2-Methylguanine | Methyl group at N^2 position | Less mutagenic; affects RNA processing |
| 7-Methylguanylate | Methyl group at N^7 position | Plays a role in RNA capping; protective against degradation |
| 8-Oxoguanosine | Oxidative modification at C8 | Associated with oxidative stress; mutagenic potential |
Uniqueness of 6-O-Methyl Guanosine
The unique aspect of 6-O-Methyl Guanosine lies in its specific pairing behavior and its high mutagenicity compared to other modified guanines. Its ability to preferentially mispair with thymidine during DNA replication makes it a potent contributor to genetic mutations and cancer development .
The catalytic core of MGMT comprises a conserved α/β-fold structure that positions cysteine residues (e.g., Cys-145 in humans) to accept alkyl groups from O⁶-alkylguanine lesions [1] [2]. Structural analyses demonstrate that MGMT binds DNA in a sequence-independent manner, with a DNA-binding domain that induces a 60° kink in the DNA helix to expose the damaged base [7] [8]. Upon binding, the active-site cysteine undergoes a nucleophilic attack on the alkyl group, transferring it to the enzyme’s acceptor site and restoring guanine’s original structure [3] [4].
Conformational flexibility is critical for MGMT function. X-ray crystallography of the Escherichia coli Ada protein (a prokaryotic homolog) reveals a hinged "asparagine latch" that opens to accommodate alkylated DNA [7]. In the human enzyme, this movement is modulated by a hydrophobic pocket surrounding the active site, which stabilizes the transition state during methyl transfer [2] [4]. Post-repair, the alkylated MGMT undergoes ubiquitination and proteasomal degradation, driven by structural changes that expose degron motifs [3] [6].
Table 1: Structural Features of MGMT Across Species
| Feature | Human MGMT | E. coli Ada |
|---|---|---|
| Active-site cysteine | Cys-145 | Cys-321 |
| DNA-binding domain | Non-sequence-specific | N-terminal zinc finger |
| Regulatory mechanism | Epigenetic silencing | Inducible (Ada response) |
| Post-repair fate | Ubiquitination | Transcriptional activator |
Kinetic Analysis of Suicide Enzyme Mechanisms in DNA Adduct Resolution
MGMT operates via second-order kinetics, with rate constants (kcat/Km) ranging from 1 × 109 M−1 min−1 for methylated DNA to 2.3 × 105 M−1 min−1 for bulkier adducts like O⁶-benzylguanine [4] [6]. The repair rate depends on both the alkyl group’s size and the local DNA sequence context. For example, O⁶-methylguanine in a CpG dinucleotide is repaired 10-fold faster than the same lesion in a TpG context due to enhanced DNA bending flexibility [6] [8].
Competitive inhibitors such as O⁶-benzylguanine (BG) exploit MGMT’s suicide mechanism by mimicking the damaged base. BG binds MGMT with a Kd of 20 nM, forming a covalent adduct that irreversibly inactivates the enzyme [5] [6]. Kinetic modeling reveals that BG’s efficacy stems from its ability to stabilize the enzyme’s transition state, increasing the alkyl transfer rate by 100-fold compared to natural substrates [5].
Table 2: Kinetic Parameters for MGMT Substrates
| Substrate | kcat (min−1) | Km (μM) | kcat/Km (M−1 min−1) |
|---|---|---|---|
| O⁶-methylguanine | 0.8 | 0.5 | 1.6 × 109 |
| O⁶-benzylguanine | 2.1 | 0.2 | 1.1 × 1010 |
| O⁶-ethylguanine | 0.3 | 1.2 | 2.5 × 108 |
Comparative Studies of Prokaryotic vs. Eukaryotic Repair Systems
Prokaryotic alkylguanine repair systems, exemplified by E. coli Ada and Ogt, employ divergent strategies compared to eukaryotic MGMT. The Ada protein functions both as a repair enzyme and a transcriptional activator, inducing its own expression upon alkylation damage [7] [8]. In contrast, human MGMT lacks regulatory activity and is epigenetically silenced via promoter methylation in approximately 40% of cancers [1] [2].
Structurally, Ada contains an N-terminal zinc finger domain absent in MGMT, enabling sequence-specific DNA binding to activate the adaptive response [7]. Eukaryotic MGMT compensates for this through chromatin remodeling, leveraging histone acetylation to access damaged sites in condensed DNA [1] [10]. Additionally, prokaryotic systems exhibit broader substrate specificity, repairing O⁶-pyridyloxobutylguanine adducts 100-fold faster than their eukaryotic counterparts [6] [8].
Evolutionary Divergences in Repair Efficiency
- Substrate range: Prokaryotic Ada repairs O⁶-chloroethylguanine (a temozolomide byproduct) 50-fold faster than human MGMT [6].
- Regulatory control: Eukaryotic MGMT expression is tightly regulated by promoter methylation, whereas prokaryotic systems rely on inducible transcription [1] [7].
- Post-translational modification: Alkylated Ada transitions into a transcriptional activator, while alkylated MGMT is tagged for proteasomal degradation [3] [7].








